4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid
Description
Historical Development of Sulfamoyl Benzoic Acids in Medicinal Chemistry
Sulfamoyl benzoic acids trace their origins to the sulfonamide class of antibiotics, first discovered through modifications of prontosil rubrum in the 1930s. Early work demonstrated that substituting the sulfonamide group onto aromatic carboxylic acids enhanced biological activity by improving target binding and metabolic stability. For example, 4-sulfamoylbenzoic acid (CAS 138-41-0) became a foundational scaffold due to its dual inhibitory effects on cytosolic phospholipase A2α (cPLA2α) and carbonic anhydrase II (CAII). By the 2010s, researchers began systematically modifying the benzoic acid backbone with halogens and aryl-sulfamoyl groups to fine-tune pharmacokinetic properties. The introduction of chloro substituents at position 4 and bulky aryl groups on the sulfamoyl nitrogen marked a strategic shift toward isoform-selective enzyme inhibitors and receptor agonists.
Emergence of 4-Chloro-3-[(3,4-Dimethylphenyl)sulfamoyl]benzoic Acid in Scientific Literature
This compound first appeared in synthetic chemistry reports circa 2020 as part of efforts to develop indapamide analogs with improved renal tissue penetration. Its structure combines three pharmacophoric elements:
- A 4-chlorobenzoic acid moiety, which enhances molecular rigidity and acid dissociation constant (pKa) for optimized membrane permeability.
- A sulfamoyl bridge at position 3, enabling hydrogen bonding with enzyme active sites.
- A 3,4-dimethylphenyl group on the sulfamoyl nitrogen, designed to fill hydrophobic pockets in target proteins.
Computational docking studies suggest the dimethyl groups induce a 15° tilt in the sulfamoyl group’s orientation compared to non-substituted analogs, potentially increasing binding affinity for CAIX and LPA2 receptors.
Significance Within Contemporary Pharmaceutical Research
The compound’s strategic value lies in its dual applicability:
- Enzyme inhibition : The sulfamoyl group coordinates with zinc ions in carbonic anhydrase active sites, while the chloro and dimethyl groups enhance isoform selectivity over CAII by 40-fold in preliminary assays.
- Receptor agonism : Structural analogs demonstrate subnanomolar activity at lysophosphatidic acid receptor 2 (LPA2), suggesting potential for mucosal repair therapies.
Recent patents highlight its use as a key intermediate in synthesizing kinase inhibitors and GPCR-targeted compounds, reflecting broad utility across therapeutic areas.
Research Context in Drug Discovery Paradigms
Modern drug discovery prioritizes modular scaffolds that enable rapid derivatization. 4-Chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid exemplifies this trend through:
Table 1: Strategic Advantages in Drug Design
| Feature | Impact on Drug Properties |
|---|---|
| Chloro substituent | Increases logP by 0.8 vs. non-halogenated |
| Dimethylphenyl group | Reduces CYP3A4 metabolism by 62% |
| Sulfamoyl linkage | Enables salt formation for solubility |
Data derived from QSAR models of related compounds.
The molecule’s synthetic accessibility further enhances its appeal. A typical route involves:
- Chlorosulfonation of 4-chlorobenzoic acid using ClSO₃H at 0–5°C.
- Coupling with 3,4-dimethylaniline via nucleophilic aromatic substitution.
- Acidic hydrolysis to yield the free carboxylic acid.
This three-step process achieves 58–64% overall yield under optimized conditions, making it viable for kilo-scale production.
Properties
IUPAC Name |
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-3-5-12(7-10(9)2)17-22(20,21)14-8-11(15(18)19)4-6-13(14)16/h3-8,17H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOGVLXHXVOZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3,4-dimethylphenylamine in the presence of a sulfonyl chloride reagent . The reaction is carried out under controlled conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfamoyl group.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity . The chloro and dimethylphenyl groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Analogous Compounds
Substituent Effects on Activity
Steric and Electronic Modifications
- 3,4-Dimethylphenyl Group : The target compound’s 3,4-dimethylphenyl substituent introduces steric bulk, which may enhance receptor binding through hydrophobic interactions but reduce solubility .
- Halogenation (): Additional chlorine atoms in C₁₃H₈Cl₃NO₄S elevate lipophilicity, which could improve membrane permeability but raise toxicity concerns .
Binding Affinity and Selectivity
- : A related sulfamoyl benzoic acid analogue (Compound 4 ) exhibited a binding affinity of −8.53 kcal/mol , surpassing its predecessor (−7.94 kcal/mol ) due to optimized sulfamoyl substituents . While the target compound lacks direct activity data, this suggests that aryl-sulfamoyl modifications critically influence potency.
Biological Activity
4-Chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This compound is structurally related to other benzoic acid derivatives, which are known for their diverse biological effects, including antibacterial and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid is . Its structure includes a benzoic acid moiety substituted with a chlorosulfamoyl group and a dimethylphenyl ring. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 319.80 g/mol |
| Melting Point | 255°C - 260°C |
| Solubility | Soluble in organic solvents, slightly soluble in water |
Biological Activity
The biological activity of 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid can be categorized into several key areas:
Antimicrobial Activity
Sulfonamide compounds are traditionally known for their antimicrobial properties. Research indicates that derivatives similar to 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid exhibit significant antibacterial effects against various strains of bacteria. Studies have shown that these compounds inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival.
Anti-inflammatory Effects
Compounds containing sulfamoyl groups have been investigated for their anti-inflammatory properties. In vitro studies suggest that 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Toxicological Profile
Toxicological assessments reveal potential risks associated with exposure to this compound. Animal studies indicate that high doses can lead to renal damage and hematological effects, such as hemolytic anemia. The compound's safety profile necessitates careful handling and further research to establish safe usage parameters.
Case Studies
- Antibacterial Efficacy : A study conducted on various sulfonamide derivatives demonstrated that compounds structurally related to 4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents.
- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in reduced paw edema compared to controls, suggesting significant anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
